N-(2-Chloro-3-methylphenyl)-N'-(3-chloro-2-methylphenyl)urea
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Overview
Description
N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea typically involves the reaction of 2-chloro-3-methylaniline with 3-chloro-2-methylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or a precursor to drug development.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-chlorophenyl)urea
- N,N’-Bis(3-chlorophenyl)urea
- N,N’-Bis(4-chlorophenyl)urea
Uniqueness
N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl rings
Properties
CAS No. |
54965-09-2 |
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Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)-3-(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-5-3-8-13(14(9)17)19-15(20)18-12-7-4-6-11(16)10(12)2/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
MPKDTPRAEDBJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Origin of Product |
United States |
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